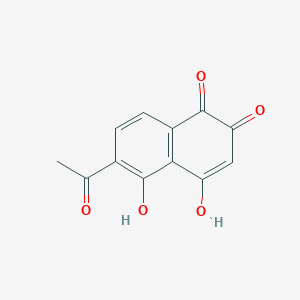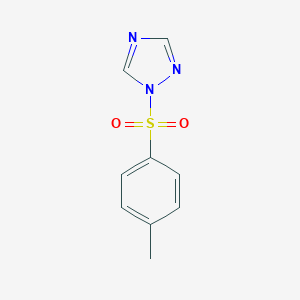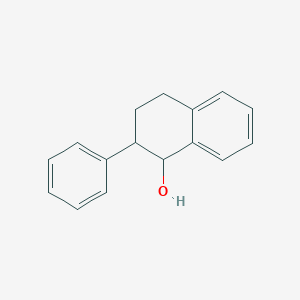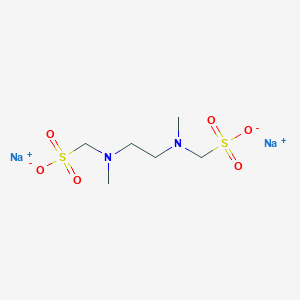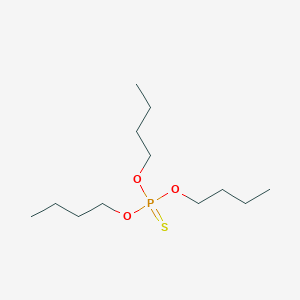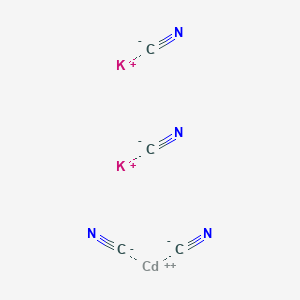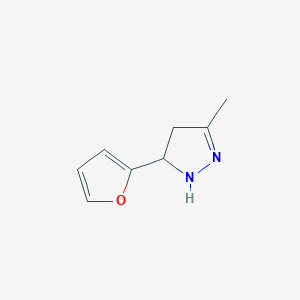
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole, commonly known as FDP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. It is a five-membered ring structure containing a pyrazole ring fused to a furan ring, with a methyl group attached to the pyrazole ring.
Mécanisme D'action
The exact mechanism of action of FDP is not fully understood, but it is believed to exert its effects through various pathways. In anti-inflammatory and anti-cancer applications, FDP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses, as well as the growth and survival of cancer cells. FDP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In agricultural applications, FDP is believed to act as a plant growth regulator by stimulating the synthesis of plant hormones such as auxins and cytokinins, which regulate various aspects of plant growth and development. It may also exhibit pesticidal activity by disrupting the nervous system of insects and interfering with their feeding and reproductive processes.
Effets Biochimiques Et Physiologiques
FDP has been shown to have a range of biochemical and physiological effects in various organisms. In rats, FDP has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress and damage. It has also been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the blood.
In plants, FDP has been shown to stimulate the synthesis of plant hormones such as auxins and cytokinins, which regulate various aspects of plant growth and development. It has also been shown to enhance the activity of antioxidant enzymes and protect plants from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FDP is its relatively simple synthesis method, which allows for easy production and purification. It also exhibits a range of potential applications in various fields, making it a versatile compound for scientific research.
One limitation of FDP is its relatively low solubility in water, which may limit its use in certain applications. It may also exhibit toxicity at high doses, which should be taken into consideration when designing experiments.
Orientations Futures
There are many potential future directions for research on FDP, including:
1. Further investigation of its anti-inflammatory and anti-cancer properties, including the identification of its molecular targets and the development of more potent derivatives.
2. Exploration of its potential as a plant growth regulator and pesticide, including the development of more effective formulations and the investigation of its mode of action.
3. Investigation of its potential as a material for use in organic electronic devices, including the optimization of its electronic properties and the development of new device architectures.
4. Study of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease.
5. Investigation of its potential as a tool for chemical biology research, including the development of probes and sensors for imaging and detecting biological molecules and processes.
Overall, FDP is a promising compound for scientific research with a range of potential applications in various fields. Further investigation of its properties and potential applications may lead to the development of new therapies, materials, and technologies.
Méthodes De Synthèse
The synthesis of FDP can be achieved through various methods, including the reaction of furfurylamine with 3-methyl-2-pyrazolin-5-one in the presence of a catalyst such as acetic acid or polyphosphoric acid. Another method involves the reaction of furfurylamine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate.
Applications De Recherche Scientifique
FDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, FDP has shown promising results as a potential anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of inflammatory cytokines and prevent the growth of cancer cells in vitro and in vivo.
In agriculture, FDP has been investigated as a potential plant growth regulator and pesticide. It has been shown to enhance plant growth and increase crop yield, as well as exhibit insecticidal and fungicidal activity against various pests and pathogens.
In materials science, FDP has been studied for its potential applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has been shown to exhibit good electron transport properties and high thermal stability, making it a promising candidate for use in these devices.
Propriétés
Numéro CAS |
13599-33-2 |
|---|---|
Nom du produit |
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
5-(furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-4,7,10H,5H2,1H3 |
Clé InChI |
POVUPBQCSNLILG-UHFFFAOYSA-N |
SMILES |
CC1=NNC(C1)C2=CC=CO2 |
SMILES canonique |
CC1=NNC(C1)C2=CC=CO2 |
Autres numéros CAS |
13599-33-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



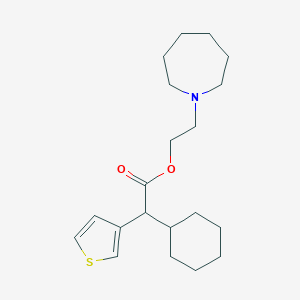
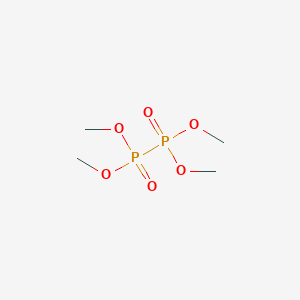
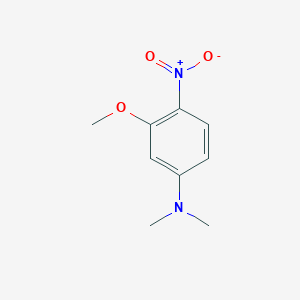

![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
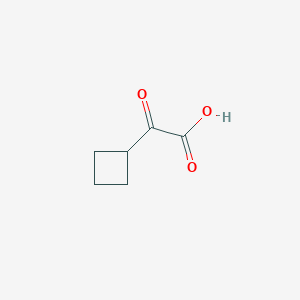
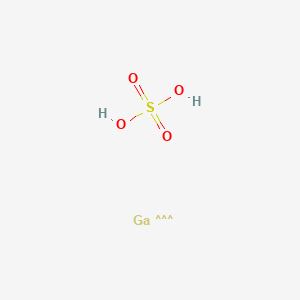
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
